![molecular formula C16H15NO B14724516 6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one is a heterocyclic compound that features a pyridine ring fused to a tetrahydrobenzoannulene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable annulated precursor in the presence of a catalyst can yield the desired compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the annulated structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9-Tetrahydrobenzo7annulen-5-one : Lacks the pyridine ring, making it less versatile in certain applications.
- Thieno[2,3-d]pyrimidine derivatives : Similar in structure but contain a sulfur atom, which can alter their chemical properties and biological activity .
Uniqueness
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one is unique due to the presence of both the pyridine ring and the annulated structure, providing a combination of properties that can be exploited in various fields.
Propiedades
Fórmula molecular |
C16H15NO |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
6-pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C16H15NO/c18-16-14-8-2-1-5-12(14)6-3-9-15(16)13-7-4-10-17-11-13/h1-2,4-5,7-8,10-11,15H,3,6,9H2 |
Clave InChI |
ATZQYUXXEFCOLG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C2=CC=CC=C2C1)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


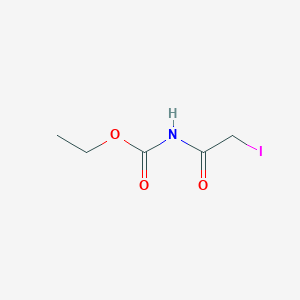

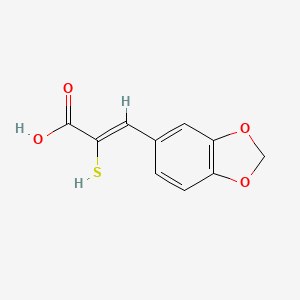
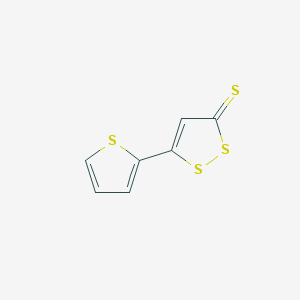
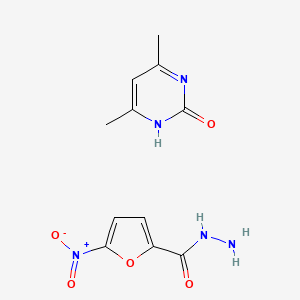

![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
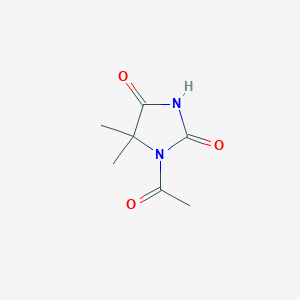
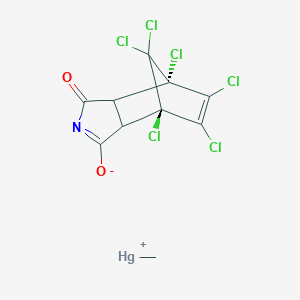


![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)

